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Compound of Interest

Compound Name: 7-Chlorothiazolo[5,4-B]pyridine

Cat. No.: B11785982

Get Quote

Executive Summary
7-Chlorothiazolo[5,4-b]pyridine (CAS: 1427501-90-3) is a fused bicyclic heteroaromatic

scaffold comprising a thiazole ring fused to a pyridine ring.[1] It serves as a critical electrophilic

intermediate in drug discovery, particularly for the development of kinase inhibitors (e.g.,

EGFR, Met) and MALT1 inhibitors. Its core value lies in the heightened reactivity of the C-7

chlorine atom towards nucleophilic aromatic substitution (

), enabled by the para-positioning relative to the pyridine nitrogen.
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Property Detail

IUPAC Name 7-Chlorothiazolo[5,4-b]pyridine

CAS Number 1427501-90-3

Molecular Formula C₆H₃ClN₂S

Molecular Weight 170.62 g/mol

SMILES Clc1ccnc2ncsc12

InChI Key
Unique identifier for specific isomer (e.g.,

WFIHKLWVLPBMIQ analog)

Core Scaffold Thiazolo[5,4-b]pyridine

Structural Numbering & Logic
The fusion of the thiazole and pyridine rings dictates the numbering and subsequent reactivity.

Fusion: The [5,4-b] designation indicates the fusion of the thiazole C5-C4 bond with the

pyridine C2-C3 bond.

Numbering:

Position 1: Sulfur (Thiazole)

Position 3: Nitrogen (Thiazole)[2][3][4][5][6][7][8][9]

Position 4: Nitrogen (Pyridine bridgehead adjacent)

Position 7: Carbon (Para to Pyridine Nitrogen)

Electronic Consequence: The Nitrogen at position 4 exerts a strong electron-withdrawing

effect on Position 7 (analogous to the 4-position in chloropyridine), making the C-Cl bond

highly susceptible to nucleophilic attack.
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Property Value / Description Source/Note

Physical State Solid (Crystalline powder)
Standard for fused

heteroaromatics

Color Off-white to pale yellow
Impurities often darken to

brown

Melting Point
~145–155 °C

(Predicted/Analog)

Isomer dependent; 5-Cl analog

mp ~277°C

Boiling Point
~295 °C (Predicted at 760

mmHg)
High thermal stability

Solubility
DMSO, DMF, DCM,

Chloroform

Low water solubility (<0.1

mg/mL)

LogP (Calc) 1.6 – 2.1 Moderate lipophilicity

pKa (Calc) ~1.5 (Pyridine N)
Weakly basic due to electron-

deficient ring

Polar Surface Area ~41 Å²
Good membrane permeability

potential

Synthesis & Manufacturing
The synthesis of 7-Chlorothiazolo[5,4-b]pyridine typically proceeds via the cyclization of

substituted aminopyridines. The most robust method involves the "one-pot" formation of the

thiazole ring onto a pre-functionalized pyridine core.

Primary Synthetic Route: Cyclization of 3-Amino-2,4-
dichloropyridine
This method ensures the chlorine atom remains at the desired C-7 position (corresponding to

C-4 of the starting pyridine).

Starting Material: 3-Amino-2,4-dichloropyridine.

Reagents: Triethyl orthoformate (or formic acid) and a sulfur source (e.g.,

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b11785982/docs?utm_src=pdf-body#physicochemical-profile-synthetic-utility-of-7-chlorothiazolo-5-4-b-pyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11785982?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


or Lawesson's reagent), or direct reaction with Potassium O-ethyl xanthate followed by
methylation/oxidation.

Mechanism:

Formation of the thioformamide intermediate at the C-3 amino group.

Intramolecular

displacement of the C-2 chlorine by the sulfur nucleophile.

Aromatization to form the thiazolo[5,4-b]pyridine core.

Diagram 1: Synthesis Workflow

3-Amino-2,4-dichloropyridine
(Precursor)

Thioamide / Thiourea
Intermediate

+ RC(S)OEt / Lawesson's Intramolecular S_NAr
(Displacement of C-2 Cl)

Heat / Base 7-Chlorothiazolo[5,4-b]pyridine
(Final Scaffold)

- HCl

Click to download full resolution via product page

Caption: Synthetic pathway converting 3-amino-2,4-dichloropyridine to the 7-chloro fused

system via sulfur-mediated cyclization.

Reactivity & Applications in Drug Discovery
The primary utility of 7-Chlorothiazolo[5,4-b]pyridine is its role as a "reactive handle." The

chlorine at C-7 is significantly more reactive than chlorines on phenyl rings due to the electron-

deficient nature of the pyridine ring (aza-activation).

Nucleophilic Aromatic Substitution ( )
Mechanism: Addition-Elimination.

Nucleophiles: Primary/Secondary amines, Alkoxides, Thiols.

Regioselectivity: The C-7 position is activated by the para-nitrogen (N-4). Substitution occurs

readily under thermal or microwave conditions, often without transition metal catalysis.
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Application: Introduction of solubilizing groups (e.g., piperazines) or pharmacophores (e.g.,

aniline derivatives for kinase hinge binding).

Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura: Coupling with aryl boronic acids to install biaryl motifs.

Buchwald-Hartwig: Amination with sterically hindered amines that fail standard

.

Diagram 2: Reactivity Map

7-Chlorothiazolo[5,4-b]pyridine
(Electrophile)

S_NAr Substitution
(Amines/Alkoxides)

Nucleophile / Heat

Suzuki Coupling
(Ar-B(OH)2, Pd)

Pd(0) / Base

C-2 Lithiation
(n-BuLi, Electrophile)

C-H Activation (C-2)

7-Amino/Alkoxy Derivatives
(Kinase Inhibitors)

7-Aryl Derivatives
(Biaryl Scaffolds)

2-Substituted Derivatives
(Dual Functionalization)

Click to download full resolution via product page

Caption: Functionalization pathways for 7-Chlorothiazolo[5,4-b]pyridine. C-7 is the primary

electrophilic site; C-2 allows for C-H activation.

Experimental Protocols
Protocol A: Displacement with an Amine
Objective: Synthesis of 7-(piperazin-1-yl)thiazolo[5,4-b]pyridine.

Dissolution: Dissolve 7-Chlorothiazolo[5,4-b]pyridine (1.0 eq) in anhydrous DMF or DMSO

(0.2 M concentration).
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Addition: Add Piperazine (3.0 eq) and DIPEA (2.0 eq).

Reaction: Heat to 80–100 °C for 4–12 hours. Monitor by LC-MS for disappearance of starting

material (M+H 171).

Workup: Dilute with water. If product precipitates, filter and wash. If not, extract with EtOAc,

wash with brine, dry over

.

Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Quality Control (QC) Parameters
HPLC: Purity >95% at 254 nm.

1H NMR (DMSO-d6): Look for characteristic doublets for pyridine protons (C-5 H and C-6 H)

and the singlet for the thiazole C-2 H (typically deshielded >9.0 ppm).

Storage: Store under inert atmosphere (Argon) at 2–8 °C to prevent hydrolysis or oxidation.

Safety & Handling (MSDS Summary)
Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious

eye irritation), H335 (Respiratory irritation).

Handling: Use in a fume hood. Avoid dust formation.

Incompatibility: Strong oxidizing agents, strong acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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